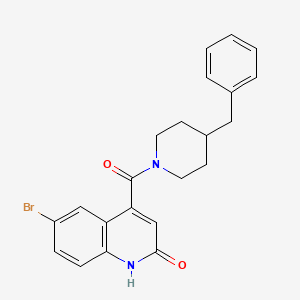

4-(4-benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C22H21BrN2O2 and its molecular weight is 425.326. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives are known for their wide range of biological potentials, including antimicrobial, antitumor, and CNS (Central Nervous System) activities. These compounds, due to their heterocyclic nature, are investigated for various pharmacotherapeutic applications. The isoquinoline scaffold, being part of the chemical structure similar to "4-(4-benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one", suggests potential research applications in designing novel therapeutic agents targeting diverse biological pathways (Danao et al., 2021).

Chemokine Receptor Antagonists

Quinoline derivatives, including those with additional substituents, have been studied for their role as small molecule antagonists targeting chemokine receptors such as CCR3, which are implicated in allergic diseases like asthma and atopic dermatitis. The structure-activity relationships (SAR) of these compounds provide valuable insights into designing new therapeutic agents for treating inflammatory and allergic conditions (Willems & IJzerman, 2009).

Enzymatic Degradation of Organic Pollutants

Research on enzymatic approaches for the remediation of organic pollutants highlights the potential of redox mediators in enhancing the efficiency of pollutant degradation. The involvement of redox-active compounds in such processes may provide a framework for investigating "this compound" and related structures in environmental remediation efforts, particularly in the context of aromatic compound degradation (Husain & Husain, 2007).

Central Nervous System (CNS) Acting Drugs

The search for new CNS acting drugs involves exploring various chemical groups for their potential CNS effects. Given the complex nature of "this compound", it could be of interest in synthesizing compounds with potential CNS activity, ranging from antidepressant to anticonvulsant properties (Saganuwan, 2017).

Organic Light-Emitting Diodes (OLEDs)

The development of materials for organic light-emitting diodes (OLEDs) involves investigating various organic compounds for their emissive properties. Quinoline and its derivatives are notable for their application in OLED materials. Research into the tunable properties of related compounds could extend to "this compound", particularly in exploring its potential as an emissive material in OLED technology (Squeo & Pasini, 2020).

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(4-Benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one is human alpha-thrombin . Thrombin is a serine protease that plays a key role in the blood coagulation cascade, a series of reactions that ultimately leads to the formation of a clot.

Mode of Action

The compound interacts with its target, human alpha-thrombin, by binding to the active site in an L-shaped manner . The basic amidine of the compound forms a salt bridge with Asp 189 within the specificity pocket, while the 4-benzylpiperidine side chain engages in a number of hydrophobic interactions at the S2 and S3 binding sites . This binding inhibits the enzymatic activity of thrombin, preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation.

Propiedades

IUPAC Name |

4-(4-benzylpiperidine-1-carbonyl)-6-bromo-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O2/c23-17-6-7-20-18(13-17)19(14-21(26)24-20)22(27)25-10-8-16(9-11-25)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXUDUYTWOJYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-nonyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2811286.png)

![Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate](/img/structure/B2811287.png)

![ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B2811288.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2811289.png)

![5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2811291.png)

![4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2811294.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2811299.png)

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811300.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-enamide](/img/structure/B2811301.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2811302.png)